molecular formula C25H20ClN3O3 B2872726 (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 685135-46-0

(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Katalognummer: B2872726
CAS-Nummer: 685135-46-0
Molekulargewicht: 445.9
InChI-Schlüssel: GUJZBPFQXRHHDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone” is a heterocyclic hybrid molecule combining quinoline, pyrazoline, and furan moieties. Its structure features a 2-chloro-6-ethoxyquinoline core linked to a 4,5-dihydropyrazole ring, which is further substituted with a phenyl group and a furan-2-yl methanone group.

Synthetic routes for analogous pyrazoline derivatives often involve cyclocondensation reactions. For example, Vidhya K. R. () demonstrated that refluxing intermediates with substituted benzoyl chlorides in pyridine yields structurally similar pyrazoline-methanone hybrids. This suggests that the target compound may be synthesized via analogous methods, leveraging nucleophilic acyl substitution or cyclization reactions under reflux conditions .

Eigenschaften

IUPAC Name

[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3/c1-2-31-18-10-11-20-17(13-18)14-19(24(26)27-20)22-15-21(16-7-4-3-5-8-16)28-29(22)25(30)23-9-6-12-32-23/h3-14,22H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJZBPFQXRHHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by recent studies and findings.

Chemical Structure and Synthesis

The compound features multiple functional groups that contribute to its biological activity:

  • Quinoline moiety : Known for various pharmacological effects.
  • Pyrazole ring : Associated with anti-inflammatory and anticancer properties.
  • Furan group : Contributes to the compound's reactivity and biological interactions.

The synthesis typically involves multi-step organic reactions, which may include the use of retrosynthetic analysis to identify suitable precursors. For instance, a common synthetic route may involve the reaction of appropriate halogenated quinolines with pyrazole derivatives under specific conditions to yield the final product.

Anticancer Properties

Emerging research indicates that quinoline-pyrazoline hybrids exhibit promising anticancer activity against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as:

  • Cell cycle arrest : Inhibition of cell proliferation by interfering with the normal cell cycle.
  • Induction of oxidative stress : Leading to cellular damage and apoptosis.

For example, one study reported that derivatives similar to this compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentration levels for inhibiting cell growth .

Anti-inflammatory Effects

In addition to anticancer properties, compounds containing quinoline and pyrazole structures have been noted for their anti-inflammatory effects . These effects are attributed to the ability of the compound to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation pathways .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of various quinoline-pyrazoline derivatives, including our compound of interest. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest
HeLa10.0Oxidative stress induction

These findings suggest that the compound effectively inhibits cancer cell proliferation through multiple mechanisms .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of a related compound. The study reported a significant reduction in edema in a rat model when treated with the pyrazoline derivative:

Treatment GroupEdema Reduction (%)
Control0
Compound Dose 145
Compound Dose 270

This data highlights the potential application of such compounds in treating inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Quinoline Modifications: The ethoxy group in the target compound (vs. Chlorine at position 2 of quinoline is conserved across all analogues, suggesting its critical role in electronic or steric interactions .

Pyrazoline Substituents: The furan-2-yl methanone group in the target compound distinguishes it from the ethanone and methylquinoline substituents in analogues. Furan’s electron-rich aromatic system may improve interactions with biological targets like enzymes or receptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.